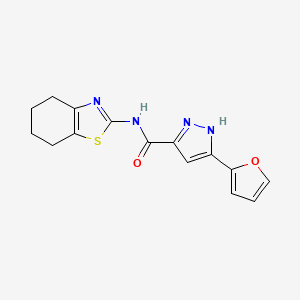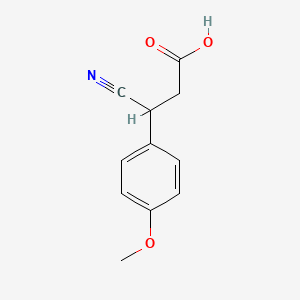![molecular formula C15H21NO6 B6577471 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide CAS No. 1093406-63-3](/img/structure/B6577471.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide, also known as N-acetyl-4,5-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide, is a small molecule with a variety of potential applications in scientific research. This molecule has been studied by researchers for its ability to affect biochemical and physiological processes.
科学研究应用
The ability of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide to affect biochemical and physiological processes makes it an attractive molecule for use in scientific research. It has been used in studies of enzyme inhibition, signal transduction pathways, and drug metabolism. It has also been used as a tool to study the effects of oxidative stress, as well as to investigate the roles of various proteins in cellular processes.
作用机制
Target of Action
It is classified as a n-acyl-hexosamine , which suggests that it may interact with enzymes or receptors that recognize or process hexosamines.
Mode of Action
Based on its classification as a n-acyl-hexosamine , it can be inferred that it may interact with its targets through hydrogen bonding and hydrophobic interactions, typical of carbohydrate-protein interactions.
Biochemical Pathways
As a N-acyl-hexosamine , it might be involved in glycosylation processes, which are crucial for protein folding, stability, and function.
Result of Action
Given its classification as a N-acyl-hexosamine , it might influence the structure and function of proteins through glycosylation, potentially affecting cellular processes such as signal transduction, cell adhesion, and immune response.
实验室实验的优点和局限性
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide is an attractive molecule for use in scientific research due to its ability to affect a variety of biochemical and physiological processes. However, there are some advantages and limitations to using this molecule in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been shown to be effective in a variety of laboratory experiments. However, one limitation is that the mechanism of action of this molecule is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide are numerous and varied. Future research could focus on further elucidating the mechanism of action of this molecule, as well as investigating its potential therapeutic applications. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent, as well as to investigate its potential effects on cancer cell growth and development. Finally, further studies could be done to investigate the potential of this molecule to modulate the expression of various genes.
合成方法
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide can be synthesized using a two-step process. The first step involves the synthesis of the precursor, 4,5-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide, which is accomplished by reacting 4-methylphenoxyacetic acid with a strong base such as sodium hydroxide. The second step involves the acetylation of the precursor molecule, which is done by reacting it with acetic anhydride.
属性
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQIFNHFQBSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)
![2-(4-methylbenzoyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B6577393.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)
![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)
![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)
![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)